2-Octanol
Overview
Description
Synthesis Analysis
The synthesis of 2-Octanol and its derivatives involves various chemical processes. One notable method involves the biocatalytic synthesis of (R)-2-Octanol in an enzyme membrane reactor, showing exceptional process stability and an efficient turnover number for the alcohol dehydrogenase used, alongside improved yields and reduced waste generation through integrated product separation techniques (Kohlmann et al., 2011). Another approach is the high-flux thioesterase route in Escherichia coli, demonstrating the microbial production of 1-Octanol, a closely related compound, with significant yields from glycerol (Hernández Lozada et al., 2020).
Molecular Structure Analysis
The molecular structure of 2-Octanol has been extensively studied using spectroscopic techniques. Investigations into the hydrogen bonding in 1-Octanol and 2-Octanol revealed distinct self-association properties, attributing differences in molar volume, compressibility, and vaporization enthalpy to entropic factors and the isomeric structure (Palombo et al., 2006).
Chemical Reactions and Properties
2-Octanol undergoes various chemical reactions, including oxidation and esterification. The nitric acid oxidation of 2-Octanol to 2-Octanone, with further oxidation potential to carboxylic acids, exemplifies its reactivity and the influence of reaction conditions on product distribution (van Woezik & Westerterp, 2000). Additionally, the concurrent Eley–Rideal and Langmuir–Hinshelwood reactions on Amberlyst® 15 highlight the complexity of 2-Octanol's chemical behavior, demonstrating the occurrence of esterification and dehydration reactions on different types of catalytic sites (Gee et al., 2017).
Physical Properties Analysis
The physical properties of 2-Octanol, such as its phase behavior and miscibility with water, are crucial for its applications. The miscibility of n-Octanol in highly-confined and quasi-confined water showcases the significant differences based on the state of water, impacting its use in formulations and extractions (Phukon & Sahu, 2015).
Chemical Properties Analysis
The chemical properties of 2-Octanol, including its reactivity and interactions, play a vital role in its utility as a chemical intermediate. The study on the combination of deep eutectic solvent and ionic liquid for the biocatalytic reduction of 2-Octanone with Acetobacter pasteurianus cells exemplifies the advancements in enhancing 2-Octanol synthesis efficiency and selectivity (Xu et al., 2016).
Scientific Research Applications
Hydrogen Bonding Study : Palombo et al. (2006) explored the hydrogen bonding capabilities of 2-octanol, finding differences in molar volume, compressibility, and vaporization enthalpy compared to 1-octanol. This study contributes to understanding the molecular interactions in different octanol isomers (Palombo et al., 2006).
Kinetic Resolution : Sontakke and Yadav (2013) demonstrated the use of lipase in the kinetic resolution of 2-octanol, providing an efficient method for synthesizing enantiomerically enriched compounds (Sontakke & Yadav, 2013).
Solvent Properties : Ceglie, Monduzzi, and Söderman (1991) found that 2-octanol affects the structure of solutions differently depending on the solvent, indicating its role in influencing solution properties (Ceglie, Monduzzi, & Söderman, 1991).
Phase Transition Studies : Fourie, Schwarz, and Knoetze (2008) investigated the phase equilibria of alcohols, including 2-octanol, in supercritical fluids, highlighting its impact on phase transition pressures (Fourie, Schwarz, & Knoetze, 2008).
Medical Applications : Bushara et al. (2004) conducted a pilot trial of 1-octanol in treating essential tremor, showing its potential in medical applications (Bushara et al., 2004).
Environmental Studies : Jafvert et al. (1990) used the octanol-water distribution of organic acid compounds, including 2-octanol, to study their environmental distribution (Jafvert et al., 1990).
Catalytic Oxidation : Iwahama et al. (2000) achieved efficient oxidation of 2-octanol to 2-octanone using a catalytic process, which is significant in chemical synthesis (Iwahama et al., 2000).
Aromatization Reactions : Iwamoto, Takezawa, and Morimoto (2015) demonstrated the use of 2-octanol in the selective production of aromatics using zeolite catalysts (Iwamoto, Takezawa, & Morimoto, 2015).
Safety And Hazards
2-Octanol is classified as an irritant and a flammable liquid . It causes skin irritation and serious eye irritation . It is harmful to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection when handling 2-Octanol .
Future Directions
The global 2-Octanol market is expected to grow at a CAGR of 4.5% during the forecast period, from 2021 to 2030 . The growth of the market can be attributed to the increasing demand for 2-Octanol in various applications such as plasticizers, emulsifier material, synthetic fragrances, mineral flotation agents, and defoamer .
properties
IUPAC Name |
octan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWFXCIHNDVPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-OCTANOL | |
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DSSTOX Substance ID |
DTXSID0027014 | |
Record name | 2-Octanol | |
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Molecular Weight |
130.23 g/mol | |
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Physical Description |
Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid | |
Record name | 2-Octanol | |
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Boiling Point |
179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C | |
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Record name | (±)-2-Octanol | |
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Flash Point |
76 °C | |
Record name | 2-Octanol | |
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Solubility |
In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents | |
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Density |
0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°) | |
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Vapor Density |
4.5 (Air = 1), Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32 | |
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Impurities |
THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE. | |
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Product Name |
2-Octanol | |
Color/Form |
Liquid, Colorless liquid | |
CAS RN |
123-96-6, 25339-16-6, 4128-31-8 | |
Record name | 2-Octanol | |
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Record name | Octan-2-ol | |
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Melting Point |
-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.